molecular formula C23H30ClN3O3S2 B2948910 N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride CAS No. 1217010-44-0

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride

Cat. No.: B2948910
CAS No.: 1217010-44-0
M. Wt: 496.08
InChI Key: LDKXCFSWBLGZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is a synthetic small-molecule compound characterized by a benzothiazole core substituted with 4,6-dimethyl groups. The structure includes a 2-(dimethylamino)ethylamino moiety and a tosyl (p-toluenesulfonyl) group linked via a propanamide chain.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2.ClH/c1-16-6-8-19(9-7-16)31(28,29)13-10-21(27)26(12-11-25(4)5)23-24-22-18(3)14-17(2)15-20(22)30-23;/h6-9,14-15H,10-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKXCFSWBLGZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=C(C=C(C=C3S2)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure features a thiazole ring and various functional groups that contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H30ClN3O4S2, with a molecular weight of approximately 512.08 g/mol. The compound consists of a central benzamide group linked to a thiazole moiety and a tosyl group, which enhances its solubility and bioactivity.

PropertyValue
Molecular FormulaC23H30ClN3O4S2
Molecular Weight512.08 g/mol
SolubilityHigh
StructureContains thiazole ring

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The presence of the thiazole ring is crucial for its anticancer activity, as it is known to interact with cellular targets involved in apoptosis and cell cycle regulation. Studies have shown that modifications to the thiazole structure can significantly alter the biological potency of the compound.

The proposed mechanism of action involves the compound's interaction with specific proteins that regulate cell growth and apoptosis. Molecular docking studies suggest that this compound binds preferentially to certain targets within cancer cells, inhibiting their function and leading to programmed cell death. This interaction may involve disruption of signaling pathways critical for cancer cell survival .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent cytotoxicity.
  • Mechanistic Insights : Another research highlighted that treatment with this compound resulted in increased levels of apoptotic markers in treated cancer cells, suggesting an induction of apoptosis through intrinsic pathways.
  • Comparative Analysis : When compared to similar compounds lacking the thiazole moiety, this compound exhibited significantly higher anticancer activity, underscoring the importance of its unique structural features .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other benzothiazole derivatives, enabling comparative analysis based on substituent effects and pharmacological hypotheses. Below is a detailed comparison with a closely related analog from the evidence:

Key Structural Differences

Feature Target Compound Analog from
Benzothiazole Substituents 4,6-Dimethyl 6-Ethoxy
Sulfonyl Group Tosyl (p-toluenesulfonyl) at propanamide chain 4-((4-Methylpiperidin-1-yl)sulfonyl)benzamide
Amide Linkage Propanamide chain (CH2CH2CO) Benzamide linkage (directly attached to benzene ring)
Quaternary Ammonium Group N-(2-(dimethylamino)ethyl) N-(2-(dimethylamino)ethyl)
Molecular Formula Not explicitly provided (inferred: ~C25H32ClN3O3S2) C26H35ClN4O4S2
Molecular Weight ~550–570 g/mol (estimated) 567.2 g/mol

Hypothesized Pharmacological Implications

Benzothiazole Substituents :

  • The 4,6-dimethyl groups on the target compound may enhance lipophilicity and membrane permeability compared to the 6-ethoxy group in the analog . Ethoxy substituents could introduce steric hindrance or alter metabolic stability.

Sulfonyl Group Variations :

  • The tosyl group (electron-withdrawing) in the target compound may influence binding affinity to hydrophobic pockets in enzymes, whereas the piperidinylsulfonyl group in the analog could enhance solubility or target selectivity via piperidine’s basicity .

In contrast, the benzamide linkage in the analog rigidifies the structure, which might favor entropic binding advantages .

Research Findings and Limitations

  • Evidence Gaps: No direct pharmacological or physicochemical data (e.g., IC50, solubility, logP) are available for the target compound. The analog in also lacks reported bioactivity, limiting mechanistic comparisons .
  • Structural Predictions : Computational modeling (e.g., molecular docking) could elucidate differences in target binding between the tosyl and piperidinylsulfonyl groups.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) to activate carboxylic acids, followed by nucleophilic attack by amines .
  • Reaction optimization : Reflux in ethanol or methanol (4–6 hours) under acidic conditions (e.g., glacial acetic acid) to drive cyclization or condensation reactions .
  • Purification : Recrystallization from methanol or ethanol is critical to isolate high-purity solids .

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • Spectroscopic analysis :
    • IR spectroscopy : Identify NH stretches (~3100–3433 cm⁻¹) and carbonyl groups (C=O, ~1650–1750 cm⁻¹) .
    • 1H-NMR : Confirm proton environments (e.g., aromatic protons at 7.03–8.69 ppm, dimethylamino groups at ~2.2–3.0 ppm) .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 269 for analogous compounds) and fragmentation patterns .
  • Elemental analysis : Match experimental C, H, N percentages to theoretical values (e.g., ±0.3% deviation) .

Advanced: How can researchers address solubility challenges in biological assays?

Methodological Answer:

  • Solvent screening : Test dimethyl sulfoxide (DMSO) for initial stock solutions, followed by dilution in buffered saline (pH 7.4). Monitor precipitation via dynamic light scattering (DLS).
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) via post-synthetic modifications, as seen in analogous benzothiazole derivatives .
  • Co-solvents : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .

Advanced: What strategies resolve discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

  • Variable solvent NMR : Compare spectra in DMSO-d6 vs. CDCl3 to assess conformational flexibility or hydrogen bonding .
  • Deuterium exchange : Identify exchangeable protons (e.g., NH or OH) by treating with D2O .
  • High-resolution MS : Rule out isotopic or adduct interference by confirming exact mass (e.g., ±0.001 Da accuracy) .

Advanced: How to design stability studies under physiological conditions?

Methodological Answer:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV .
  • Light and temperature sensitivity : Store samples under accelerated conditions (40°C/75% RH) and analyze for decomposition products using LC-MS .

Advanced: How can computational modeling predict biological activity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Validate with free-energy perturbation (FEP) calculations .
  • QSAR models : Corrogate electronic parameters (e.g., logP, polar surface area) with in vitro activity data from analogous benzothiazole derivatives .

Advanced: What methods validate the compound’s mechanism of action in cellular assays?

Methodological Answer:

  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to intended targets .
  • Knockout/knockdown models : Compare activity in wild-type vs. CRISPR-edited cell lines to establish target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.